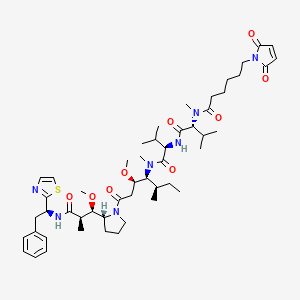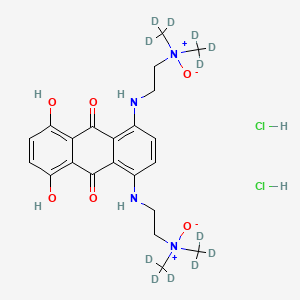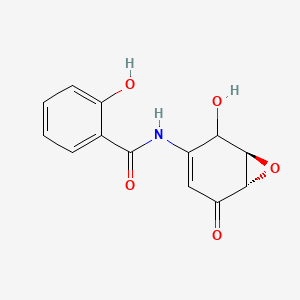
Impurity A of Calcipotriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Impurity A of Calcipotriol typically involves the controlled degradation or isomerization of Calcipotriol under specific conditions. The process may include the use of solvents such as ethanol and methylene chloride, and reagents like triethylamine and chloroform. The reaction conditions often involve heating and protection from light to prevent further degradation .
Industrial Production Methods
Industrial production of Impurity A is generally not a primary goal but rather a byproduct of the synthesis and storage of Calcipotriol. The conditions that favor the formation of Impurity A include exposure to light and heat, which can induce isomerization and degradation of the parent compound .
Analyse Des Réactions Chimiques
Types of Reactions
Impurity A of Calcipotriol can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can further degrade the compound.
Reduction: Although less common, reduction reactions can alter the functional groups present in the molecule.
Substitution: Specific conditions can lead to substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methylene chloride, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more polar degradation products, while reduction could result in the formation of less oxidized analogs .
Applications De Recherche Scientifique
Impurity A of Calcipotriol is primarily studied in the context of pharmaceutical research. Its presence and concentration are critical for:
Quality Control: Ensuring the purity and stability of Calcipotriol formulations.
Stability Studies: Understanding the degradation pathways and shelf-life of Calcipotriol.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Calcipotriol and its impurities.
Toxicology: Assessing the safety and potential toxic effects of impurities in pharmaceutical products
Mécanisme D'action
The precise mechanism of action of Impurity A is not well-documented, as it is primarily considered a degradation product. its formation is linked to the isomerization and degradation pathways of Calcipotriol. Calcipotriol itself acts by binding to the vitamin D receptor, modulating the expression of genes involved in cell proliferation and differentiation, particularly in the treatment of psoriasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Impurity B of Calcipotriol: (7Z)-Calcipotriol
Impurity C of Calcipotriol: (5E)-Calcipotriol
Impurity D of Calcipotriol: 24-Epi-calcipotriol
Impurity F of Calcipotriol: 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene
Uniqueness
Impurity A is unique due to its specific isomeric form and the conditions under which it is formed. Unlike other impurities, it is characterized by its distinct cyclopropyl group and the specific positions of its double bonds. This uniqueness makes it a critical marker in the stability and quality control of Calcipotriol formulations .
Propriétés
Formule moléculaire |
C27H38O3 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
4-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,26?,27-/m1/s1 |
Clé InChI |
KKDBQSPKXAUHPH-NWPZOMFQSA-N |
SMILES isomérique |
CC(C=CC(=O)C1CC1)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
SMILES canonique |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B10800388.png)
![potassium;[(1R,2S)-1-[[(1R,18R,20R,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B10800396.png)
![5-[2-[1-(5-cyclopropyl-5-hydroxypentan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800398.png)
![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B10800399.png)


![(5E)-5-[(2E)-2-[1-(5-cyclopropyl-5-hydroxypentan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800434.png)






![(1R,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B10800498.png)
